2-(5-Methoxypyridin-2-yl)-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxypyridin-2-yl)-1-(3-oxa-6-azabicyclo[311]heptan-6-yl)ethanone is a complex organic compound that features a unique bicyclic structure
Preparation Methods
The synthesis of 2-(5-Methoxypyridin-2-yl)-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone typically involves a multi-step process. One common method includes the Staudinger [2+2]-cyclocondensation reaction between acetoxyketene and appropriate epoxyimines . This reaction is highly diastereoselective and is followed by potassium carbonate-mediated acetate hydrolysis and intramolecular ring closure through epoxide ring opening . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(5-Methoxypyridin-2-yl)-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: Selective benzylic oxidation using potassium persulfate and potassium dihydrogen phosphate.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the pyridine and bicyclic moieties.
Hydrolysis: Acetate hydrolysis mediated by potassium carbonate.
Common reagents used in these reactions include potassium persulfate, potassium dihydrogen phosphate, and potassium carbonate. Major products formed from these reactions include N-aroyl derivatives and other functionalized bicyclic compounds .
Scientific Research Applications
2-(5-Methoxypyridin-2-yl)-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a β-lactamase inhibitor, which could be useful in developing new antibiotics.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyridin-2-yl)-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone involves its interaction with specific molecular targets. For instance, as a potential β-lactamase inhibitor, it likely binds to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics . This inhibition helps in preserving the efficacy of antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(5-methoxypyridin-2-yl)-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-17-12-3-2-9(14-6-12)4-13(16)15-10-5-11(15)8-18-7-10/h2-3,6,10-11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRPDMMHCOVGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CC(=O)N2C3CC2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.